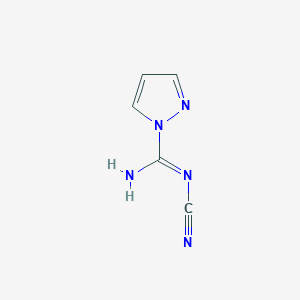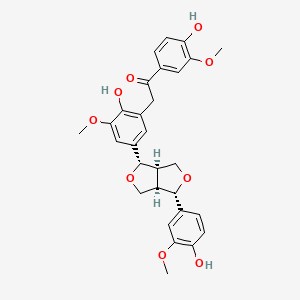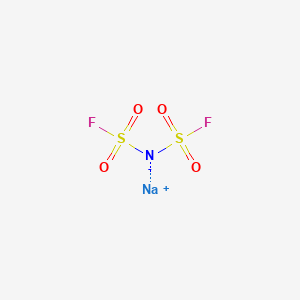![molecular formula C13H20N2O2 B1448188 3-Boc-8-Cyano-3-azabicyclo[3.2.1]octan CAS No. 1341036-62-1](/img/structure/B1448188.png)
3-Boc-8-Cyano-3-azabicyclo[3.2.1]octan
Übersicht
Beschreibung
“3-Boc-8-cyano-3-azabicyclo[3.2.1]octane” is a chemical compound with the CAS Number: 1341036-62-1 . Its IUPAC name is tert-butyl 8-cyano-3-azabicyclo[3.2.1]octane-3-carboxylate . The molecular weight of this compound is 236.31 .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for “3-Boc-8-cyano-3-azabicyclo[3.2.1]octane” is 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14/h9-11H,4-5,7-8H2,1-3H3 . This provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is a key component in the synthesis of tropane alkaloids . There are important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthese von Tropanalkaloiden
Das 8-Azabicyclo[3.2.1]octan-Gerüst ist zentral für die Familie der Tropanalkaloide, die für ihre breite Palette an biologischen Aktivitäten bekannt sind . Die Verbindung 3-Boc-8-Cyano-3-azabicyclo[3.2.1]octan kann für die stereoselektive Synthese dieser Alkaloide verwendet werden, die aufgrund ihrer medizinischen Eigenschaften und ihres Vorkommens in verschiedenen Arzneimitteln von Bedeutung sind.
Peptidsynthese
Als bicyclische synthetische Aminosäure wird diese Verbindung häufig in der Peptidsynthese eingesetzt. Ihre Struktur ermöglicht die Einführung konformativer Einschränkungen in Peptide, was für die Untersuchung von Struktur-Aktivitäts-Beziehungen von Peptiden entscheidend ist.
Zwischenprodukt in der organischen Synthese
Diese Verbindung dient als wichtiges Zwischenprodukt in der organischen Synthese . Sie kann beim Aufbau komplexer Moleküle eingesetzt werden, insbesondere im pharmazeutischen Bereich, wo Präzision und Spezifität der molekularen Architektur unerlässlich sind.
Safety and Hazards
Zukünftige Richtungen
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is significant interest in further exploring the potential applications and synthesis methods of compounds like “3-Boc-8-cyano-3-azabicyclo[3.2.1]octane”.
Wirkmechanismus
Target of Action
The primary target of 3-Boc-8-cyano-3-azabicyclo[32The compound is structurally related to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors and transporters.
Mode of Action
The exact mode of action of 3-Boc-8-cyano-3-azabicyclo[32Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically act as competitive inhibitors or allosteric modulators at their target sites, altering the normal function of these proteins.
Biochemical Pathways
The specific biochemical pathways affected by 3-Boc-8-cyano-3-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect several pathways, particularly those involving neurotransmitters . They can influence the synthesis, release, and reuptake of neurotransmitters, leading to altered neuronal signaling.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Boc-8-cyano-3-azabicyclo[32Factors such as its molecular weight and structural features may influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 3-Boc-8-cyano-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may exert effects on neuronal signaling, potentially leading to altered physiological responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane. For instance, the compound is recommended to be stored in a refrigerator , suggesting that it may be sensitive to temperature.
Biochemische Analyse
Biochemical Properties
3-Boc-8-cyano-3-azabicyclo[3.2.1]octane plays a significant role in biochemical reactions, particularly in the synthesis of tropane alkaloids. These alkaloids are known for their wide array of biological activities, including anticholinergic and stimulant effects. The compound interacts with various enzymes and proteins during its synthesis and subsequent biochemical reactions. For instance, it may interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft, thereby influencing neurotransmission. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in biochemical pathways and cellular functions .
Cellular Effects
The effects of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the signaling pathways involved in neurotransmission, leading to altered neuronal activity. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins and enzymes. These changes can have downstream effects on cellular metabolism, potentially altering the balance of metabolic pathways and the production of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit the activity of acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling. Additionally, the compound can modulate the activity of other enzymes involved in metabolic pathways, leading to changes in the production of key metabolites. These binding interactions and enzyme modulations are crucial for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, at high doses, the compound may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety in clinical applications .
Metabolic Pathways
3-Boc-8-cyano-3-azabicyclo[3.2.1]octane is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as those involved in neurotransmitter synthesis and degradation. These interactions can lead to changes in metabolite levels and overall metabolic balance, highlighting the compound’s potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters, which facilitate its uptake into cells. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane can affect its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic pathways. These subcellular interactions are crucial for the compound’s biological activity and therapeutic potential, as they determine its site of action and influence its overall efficacy .
Eigenschaften
IUPAC Name |
tert-butyl 8-cyano-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14/h9-11H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWLHTXDHGRNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3-Butenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1448105.png)

![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1448110.png)
![6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester](/img/structure/B1448111.png)
![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)

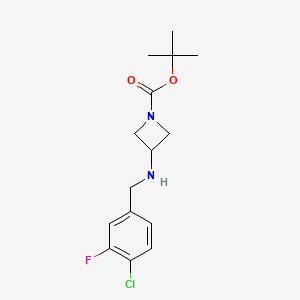
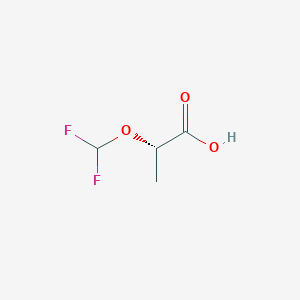
![[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid](/img/structure/B1448119.png)
